molecular formula C6H6OS B1664040 2-Acetylthiophene CAS No. 88-15-3

2-Acetylthiophene

Cat. No. B1664040
CAS RN: 88-15-3
M. Wt: 126.18 g/mol
InChI Key: WYJOVVXUZNRJQY-UHFFFAOYSA-N
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Description

2-Acetylthiophene is an organosulfur compound with the formula CH3C(O)C4H3S . It is a yellow liquid and is the more useful of the two isomers of acetylthiophene . It has a sulfurous nutty hazelnut odor . It is of commercial interest as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid .


Synthesis Analysis

2-Acetylthiophene is prepared by the reaction of thiophene with acetyl chloride in the presence of stannic chloride . There are also other methods of synthesis, such as the reaction of thiophene with paraformaldehyde in the presence of AlCl3 , and the reaction of 2-thiophene oxoethanoic acid with Sodium Nitrite and hydrochloric acid .


Molecular Structure Analysis

The microwave spectra of 2-acetylthiophene were recorded in the frequency range from 2 to 40 GHz using two molecular jet Fourier transform microwave spectrometers . For 2-acetylthiophene, two conformers with a syn and an anti orientation of the S1–C2 and C6 O bonds (with respect to the C2–C6 bond) were identified, and the syn-conformer was more stable .


Chemical Reactions Analysis

2-Acetylthiophene undergoes chloromethylation at C-4 in reaction with paraformaldehyde in the presence of AlCl3 . Also, the microwave spectrum of 2-acetyl-5-methylthiophene was recorded, and the spectrum was assigned to the syn-conformer of the molecule .


Physical And Chemical Properties Analysis

2-Acetylthiophene has a molecular formula of C6H6OS and a molecular weight of 126.2 . It is a yellow liquid with a melting point of 10-11 °C and a boiling point of 214 °C . It has a density of 1.168 g/mL at 25 °C . It is insoluble in water .

Safety And Hazards

2-Acetylthiophene is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is also a combustible liquid . Safety measures include avoiding breathing its vapors, using it only in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Future Directions

There is ongoing research on 2-acetylthiophene, particularly in the field of molecular structure analysis . The study of its microwave spectrum and the determination of its semiexperimental equilibrium structure are examples of this research . There is also interest in understanding the electronic effects transmitted through aromatic rings, as well as how different heteroatoms affect torsional barriers .

properties

IUPAC Name

1-thiophen-2-ylethanone
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InChI

InChI=1S/C6H6OS/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
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InChI Key

WYJOVVXUZNRJQY-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CS1
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Molecular Formula

C6H6OS
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DSSTOX Substance ID

DTXSID2058960
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Molecular Weight

126.18 g/mol
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Physical Description

Pale yellow liquid with a slightly sweet odor; [Alfa Aesar MSDS], Liquid
Record name 2-Acetylthiophene
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Boiling Point

213.00 °C. @ 760.00 mm Hg
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Solubility

14 mg/mL at 30 °C
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Vapor Pressure

0.36 [mmHg]
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Product Name

2-Acetylthiophene

CAS RN

88-15-3
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Melting Point

9 °C
Record name 2-Acetylthiophene
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Synthesis routes and methods

Procedure details

Acetylation of thiophene by acetyl chloride or acetic anhydride in the presence of various catalysts (U.S. Pat. No. 2,458,514) to obtain acetylthiophene or aceto-2 thienone or thienyl-2 methylketone and conversion of this methylketone into thienyl-2 acetamide or thienyl-2 thioacetamide by a WILLGERODT reaction, then hydrolysis of the amide (German Pat. No. 832 755).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,130
Citations
AA Ali, H Nimir, C Aktas, V Huch, U Rauch… - …, 2012 - ACS Publications
… We here present our results with 2-acetylthiophene thiosemicarbazone and some platinum … of methanol was added dropwise a solution of 2-acetylthiophene (11.88 mmol) in 30 mL of …
Number of citations: 66 pubs.acs.org
WS EMERSON, TM PATRICK Jr - The Journal of Organic …, 1948 - ACS Publications
… chloride by a method previously described for 2-acetylthiophene (3). The yield of 2-acetyl-5-chlorothiophene was … of 2-acetylthiophene. Chlorine was introduced while the liquid was …
Number of citations: 27 pubs.acs.org
II Ozturk, K Turk, AM Grześkiewicz, M Kubicki… - New Journal of …, 2023 - pubs.rsc.org
… In vitro antitumor activity of 2-acetylthiophene thiosemicarbazone and organoplatin(II) … In another study, it was shown that some triorganosilicon(IV) complexes of 2-acetylthiophene …
Number of citations: 3 pubs.rsc.org
GC Johnson - Journal of the American Chemical Society, 1947 - ACS Publications
… on purified (99.9+ mole per cent.) 2-acetylthiophene has been made. Purification of 2-Acetylthiophene.—Crude 2-acetylthiophene was withdrawn from the pilot unit and distilled in a …
Number of citations: 15 pubs.acs.org
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… of the introduction of a methyl group in 2-acetylthiophene. … -2-acetylthiophene and the 4-methyl-2-acetylthiophene are … 4-methyl-2-acetylthiophene and 5-methyl-2-acetylthiophene, with …
Number of citations: 26 www.sciencedirect.com
H Wu, Y Xiao, Y Guo, S Miao, Q Chen… - … and Mesoporous Materials, 2020 - Elsevier
… work was to investigate the feasibility of using 2-acetylthiophene functionalized SBA-15 materials as … Besides, the evidences for physicochemical characteristics of the 2-acetylthiophene …
Number of citations: 74 www.sciencedirect.com
D Chen, W Du, X Yang, T Liu - The Journal of Organic Chemistry, 2020 - ACS Publications
A novel domino reaction from benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide was developed to synthesize a series of tetrahydrothiopyran (THTP) derivatives. …
Number of citations: 10 pubs.acs.org
V Antón, H Artigas, J Muñoz-Embid, M Artal… - Fluid Phase …, 2017 - Elsevier
… moment of 2-acetylthiophene in … 2-acetylthiophene was higher than the result obtained for thiophene previously [26] because the interactions between molecules for 2-acetylthiophene …
Number of citations: 15 www.sciencedirect.com
C Mohan, K Sharma, S Chandra - Anal. Bioanal. Electrochem, 2017 - researchgate.net
… In this study, 2–acetylthiophene Semicarbazone (ATS) based polymeric membrane sensor electrode for Cd2+ ion has been developed. The proposed electrochemical sensor exhibit a …
Number of citations: 20 www.researchgate.net
J Kagan, SK Arora, M Bryzgis, SN Dhawan… - The Journal of …, 1983 - ACS Publications
… The treatment of 2-acetylthiophene with PC16, followed by … The best method for converting 2-acetylthiophene into la … , and 1.26 g (10 mmol) of 2-acetylthiophene (2a) in 5 mL of pyridine …
Number of citations: 35 pubs.acs.org

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